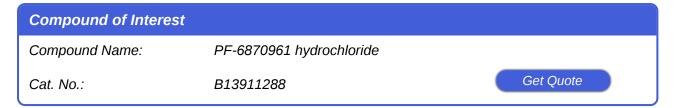


Preclinical Profile of PF-6870961 Hydrochloride: A Ghrelin Receptor Inverse Agonist

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PF-6870961 hydrochloride is the major hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a). Preclinical investigations have revealed that PF-6870961 itself possesses significant pharmacological activity at the GHSR1a, contributing to the overall therapeutic potential of its parent compound. This document provides a comprehensive overview of the preclinical data available for PF-6870961, including its in vitro and in vivo pharmacology, with a focus on its potential applications in metabolic and addiction-related disorders.

Introduction

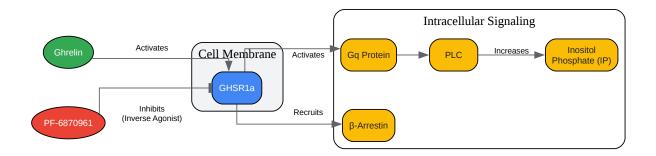
The ghrelin system, centered around the ghrelin receptor (GHSR1a), is a key regulator of appetite, metabolism, and reward pathways.[1][2] Consequently, antagonism or inverse agonism of this receptor is a promising therapeutic strategy for conditions such as obesity and alcohol use disorder.[2][3] PF-6870961 was identified as a major metabolite of the GHSR1a inverse agonist PF-5190457 during clinical trials.[1][2] This finding prompted a thorough preclinical characterization of the metabolite to understand its contribution to the pharmacological profile of the parent drug.

Mechanism of Action



PF-6870961 acts as an inverse agonist at the GHSR1a.[1][4] Notably, it demonstrates biased signaling, exhibiting differential potency in modulating distinct downstream signaling pathways of the receptor.[1][2] Specifically, it is more potent at inhibiting β -arrestin recruitment compared to its effect on G-protein-mediated inositol phosphate accumulation.[1][2] High-throughput screening has confirmed that PF-6870961 is a selective agent with no significant off-target interactions.[1][2]

Signaling Pathway of GHSR1a and the Action of PF-6870961



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Caption: GHSR1a signaling and the inhibitory effect of PF-6870961.

Quantitative In Vitro Pharmacology

The following tables summarize the key quantitative data for PF-6870961's interaction with the ghrelin receptor.

Table 1: Binding Affinity (Ki) of PF-6870961 at GHSR1a

| Species | Ki (nM) |
|---------|---------|
| Human | 73.6[1] |
| Rat | 239[1] |
| Dog | 217[1] |



Table 2: Functional Inverse Agonist Activity (IC50) of PF-6870961 at Human GHSR1a

| Assay | IC50 (nM) |
|--|-----------|
| Inositol Phosphate Accumulation Inhibition | 300[1] |
| β-Arrestin Mobilization Inhibition | 1.10[1] |

In Vivo Efficacy

Preclinical studies in rodents have demonstrated the in vivo activity of **PF-6870961 hydrochloride**.

Anorexigenic Effects in Rats

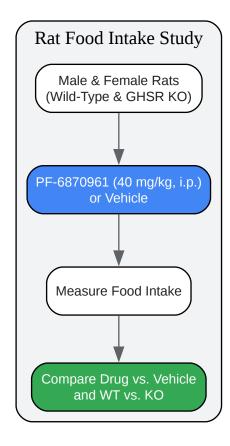
Intraperitoneal (i.p.) administration of PF-6870961 at a dose of 40 mg/kg significantly suppressed food intake in both satiated and fasted rats.[1] This effect was confirmed to be mediated by the ghrelin receptor, as it was absent in GHSR knockout rats.[1][2]

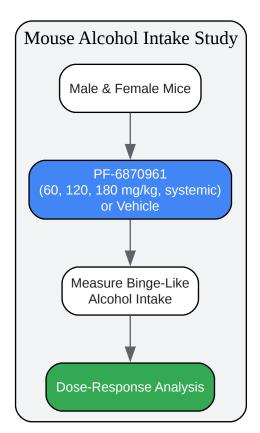
Reduction of Alcohol Intake in Mice

In a model of binge-like alcohol drinking in mice, systemic administration of PF-6870961 reduced alcohol consumption.[5] The effective dose in this model was found to be 180 mg/kg. [5]

Experimental Workflow for In Vivo Studies







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